molecular formula C17H15ClO4 B1672517 Fenofibric acid CAS No. 42017-89-0

Fenofibric acid

Cat. No. B1672517
CAS RN: 42017-89-0
M. Wt: 318.7 g/mol
InChI Key: MQOBSOSZFYZQOK-UHFFFAOYSA-N
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Description

Fenofibric acid is the active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .


Synthesis Analysis

Fenofibric acid can be synthesized through various methods. One such method involves the cocrystallization of fenofibrate with benzoic acid to increase its aqueous solubility and dissolution rate . Another method involves the reaction of fenofibric acid with dry THF .


Molecular Structure Analysis

Fenofibric acid has a molecular formula of C17H15ClO4 and a molecular weight of 318.7 g/mol . It is a monocarboxylic acid that is 2-methylpropanoic acid substituted by a 4-(4-chlorobenzoyl)phenoxy group at position 2 .


Chemical Reactions Analysis

Fenofibric acid is highly lipophilic, virtually insoluble in water, and poorly absorbed . Its bioavailability can be improved by coadministration with meals or by using micronized and nanoparticle formulations of fenofibrate with reduced particle sizes .


Physical And Chemical Properties Analysis

Fenofibric acid is a chlorobenzophenone, a monocarboxylic acid, and an aromatic ketone . Due to its high hydrophilicity and poor absorption profile, prodrugs and other conjugated compounds of fenofibric acid, such as choline fenofibrate, have been developed for improved solubility, gastrointestinal absorption, and bioavailability .

Scientific Research Applications

Pharmacological and Lipid-Lowering Effects

Fenofibrate, widely used in the treatment of hyperlipidemia, operates through its active metabolite, fenofibric acid. Fenofibric acid's efficacy in managing hypertriglyceridemia and combined hyperlipidemia has been well-documented in clinical trials. An investigational molecule, ABT-335, a salt of fenofibric acid, has shown promise for combined use with statins, potentially offering a safe and effective treatment for patients with mixed dyslipidemia at high cardiovascular risk (Filippatos & Milionis, 2008).

Formulation and Bioavailability

Various fenofibrate formulations have been developed to improve bioavailability, with micronized and nanoparticle versions achieving greater solubility. The hydrophilic choline salt of fenofibric acid stands out for its high bioavailability, allowing administration without regard to meals and absorption throughout the gastrointestinal tract. Healthcare providers should note the differences in bioavailability across formulations to avoid medication errors due to non-equivalency on a milligram-to-milligram basis (Hua Ling, J. Luoma, & D. Hilleman, 2013).

Potential in Diabetic Retinopathy Treatment

Clinical and experimental studies suggest fenofibrate's potential as a systemic treatment for diabetic retinopathy. Major randomized controlled trials, FIELD and ACCORD-Eye, have indicated fenofibrate's efficacy in slowing the progression of diabetic retinopathy, particularly in type 2 diabetes patients. The proposed mechanisms involve lipid and nonlipid pathways, including effects on apoptosis, oxidative stress, inflammation, and neuroprotection (T. Wong, R. Simó, & P. Mitchell, 2012).

Addressing Metabolic Syndrome

Fenofibrate has shown significant benefits in managing dyslipidemia associated with metabolic syndrome (MetS), effectively reducing serum triglycerides, increasing HDL cholesterol, and modestly reducing LDL cholesterol. Its potential synergistic effects with statins could address residual risks in dyslipidemic patients, particularly those with MetS. However, the exact genetic determinants of the variability in response to fenofibrate treatment and its impact on lipid levels remain to be fully understood (A. Kraja et al., 2010).

Lipid Profile Improvement with Fenofibric Acid-Statin Combination

Combining fenofibric acid with statins has shown enhanced lipid profile improvement compared to statin monotherapy, particularly in patients with mixed dyslipidemia, including those with type 2 diabetes and the elderly. This combination might offer a viable strategy to further reduce cardiovascular risk in these high-risk populations, although clinical trials on cardiovascular disease events are yet to be conducted (T. Filippatos, 2012).

Safety And Hazards

Fenofibric acid can be harmful if swallowed and may cause eye, skin, or respiratory system irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

Fenofibric acid and its formulations continue to be studied for their potential benefits. For instance, a recently introduced hydrophilic choline salt of fenofibric acid can be taken without regard to meals, is absorbed throughout the gastrointestinal tract, has the highest bioavailability among marketed formulations, and is approved for coadministration with a statin . Additionally, fenofibrate and fenofibric acid have been suggested as potential osteoporosis treatments .

properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041030
Record name Fenofibric acid
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Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid.
Record name Fenofibric acid
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Product Name

Fenofibric acid

CAS RN

42017-89-0
Record name Fenofibric acid
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Record name Fenofibric acid
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Record name 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid
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Record name FENOFIBRIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-4′-hydroxybezophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with 1N hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

Fenofibrate (350. g, 0.970 mol) was suspended in 2 L of isopropanol. A solution of NaOH (77.6 g NaOH, 1.94 mol, 2 eq) in 1.8 L of water was added and the mixture heated to reflux for 2.7 hours. The solution was cooled to approximately 4° C. A solution of hydrochloric acid (697.2 g of a 10.03% solution, 69.90 g of HCl, 1.917 mol, 2 eq) was added maintaining the temperature at less than 5° C., and the product crystallized from solution. The crystallization can be optionally seeded with Form I fenofibric acid after approximately 50% of the hydrochloric acid is added. The slurry was warmed to 20° C. and mixed for 0.8 hours. The product was filtered, rinsed with 600 mL of 2:1 water:isopropanol, and then rinsed with 300 mL of water. The product was dried in a vacuum oven at 40° C. with a nitrogen purge for 14 hours, and then dried at 60° C. for 24 hours. The dry weight was 300.6 g, or 97.2% yield. 1H NMR (400 MHz, CD3OD) δ 7.72 (m, 2H), 7.71 (m, 2H), 7.52 (m, 2H), 6.95 (m, 2H), 1.66 (s, 6H); Anal. Calcd. for C17H15ClO4: C, 64.06; H, 4.74; N, Cl, 11.12. Found: C, 63.94; H, 4.64; Cl, 11.13.
Quantity
0.97 mol
Type
reactant
Reaction Step One
Name
Quantity
77.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
97.2%

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-4′-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with IN hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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